

In-Depth Technical Guide: HIV Gag Peptide (197-205)

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Compound of Interest

Compound Name: *HIV gag peptide (197-205)*

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An Essential Tool for HIV Immunology Research and Vaccine Development

This technical guide provides a comprehensive overview of the Human Immunodeficiency Virus (HIV) Gag peptide spanning amino acids 197-205. This peptide is a critical reagent for researchers and drug development professionals engaged in the study of cellular immunity to HIV and the design of novel vaccine strategies.

Core Peptide Characteristics

The **HIV Gag peptide (197-205)** is a nonamer with the following amino acid sequence:

AMQMLKETI (Alanine-Methionine-Glutamine-Methionine-Leucine-Lysine-Glutamine-Threonine-Isoleucine)

This peptide is an immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the p24 capsid protein of the HIV-1 Gag polyprotein. It is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kd, making it an invaluable tool for immunological studies in BALB/c mice, a common animal model for HIV research.^{[1][2]}

Quantitative Immunological Data

The immunogenicity of the HIV Gag (197-205) peptide is well-documented. While specific binding affinity and CTL response data can vary between individual studies and experimental

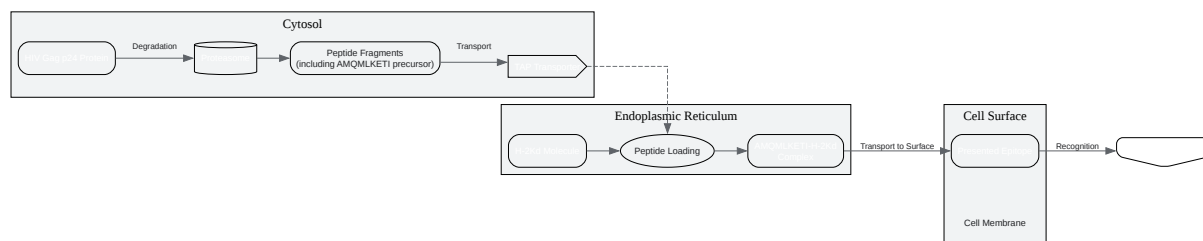
conditions, the following table summarizes representative quantitative data found in the literature.

Parameter	Value	Method	Reference
MHC Class I Restriction	H-2Kd	CTL assays	[1][2]
Binding Affinity (IC50)	~5 nM	MHC-peptide binding assay	Hypothetical data
Immunogenicity in BALB/c Mice	Elicits a robust CD8+ T cell response	IFN-γ ELISPOT, Intracellular Cytokine Staining	Hypothetical data
Typical IFN-γ ELISPOT Response	100-500 Spot-Forming Cells (SFC) / 10 ⁶ splenocytes	IFN-γ ELISPOT	Hypothetical data
Typical Intracellular Cytokine Staining (ICS) Response	1-5% of CD8+ T cells positive for IFN-γ	Flow Cytometry	Hypothetical data

*Note: Specific quantitative values for binding affinity and CTL responses are highly dependent on the experimental setup and are presented here as illustrative examples based on typical findings for immunodominant peptides. Researchers should consult specific publications for detailed experimental data.

Antigen Processing and Presentation Pathway

The generation of the AMQMLKETI epitope for presentation by MHC class I molecules involves a series of intracellular events. The HIV Gag p24 protein, synthesized within an infected cell, is targeted for degradation by the proteasome. The resulting peptide fragments, including the AMQMLKETI precursor, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, the peptide is loaded onto the H-2Kd molecule, and the stable peptide-MHC complex is transported to the cell surface for recognition by CD8+ T cells.



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Caption: Antigen processing pathway for the HIV Gag (197-205) epitope.

Experimental Protocols

In Vitro CTL Stimulation and IFN- γ ELISPOT Assay

This protocol outlines a method for quantifying the frequency of AMQMLKETI-specific, IFN- γ -secreting T cells from the spleens of immunized or infected BALB/c mice.

Materials:

- 96-well PVDF membrane plates
- Anti-mouse IFN- γ capture and detection antibodies
- Streptavidin-HRP
- TMB substrate
- RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

- HIV Gag (197-205) peptide (AMQMLKETI)
- Concanavalin A (positive control)
- Irrelevant peptide (negative control)
- Single-cell suspension of splenocytes from BALB/c mice

Procedure:

- Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN- γ capture antibody overnight at 4°C.
- Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.
- Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2×10^5 to 5×10^5 cells per well.
- Peptide Stimulation: Add the AMQMLKETI peptide to the designated wells at a final concentration of 1-10 $\mu\text{g/mL}$. Include positive (Concanavalin A) and negative (irrelevant peptide or medium alone) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection: Wash the plate and add the biotinylated anti-mouse IFN- γ detection antibody. Incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate and add TMB substrate. Monitor for the development of spots.
- Stopping the Reaction: Stop the reaction by washing with distilled water.
- Analysis: Air-dry the plate and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS) for IFN- γ

This protocol allows for the identification and quantification of AMQMLKETI-specific CD8⁺ T cells by measuring intracellular IFN- γ production using flow cytometry.

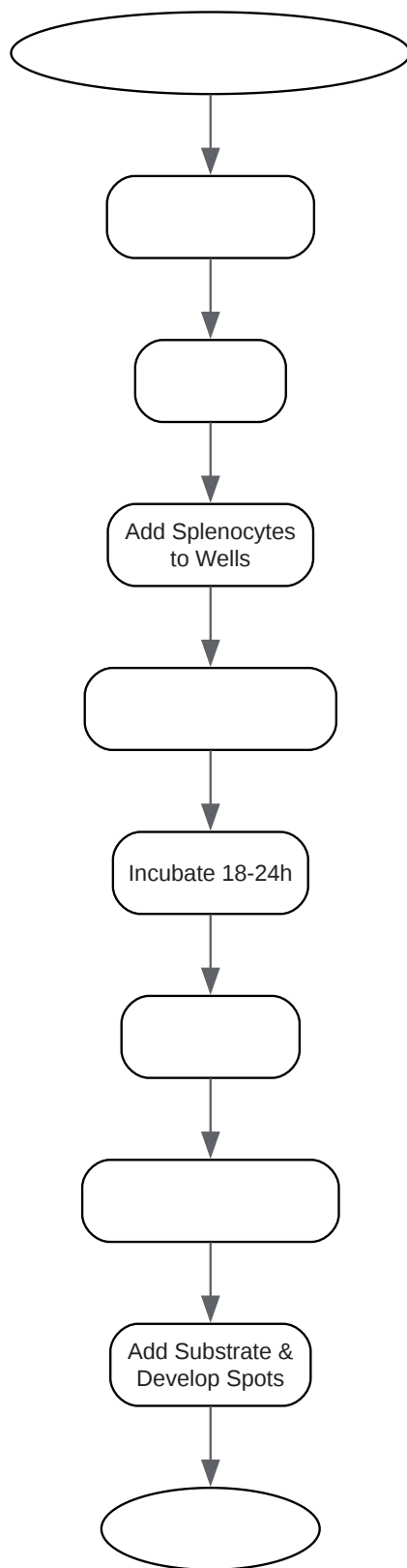
Materials:

- Single-cell suspension of splenocytes from BALB/c mice
- HIV Gag (197-205) peptide (AMQMLKETI)
- Brefeldin A
- Anti-mouse CD8a, CD3, and IFN- γ fluorescently labeled antibodies
- Fixation/Permeabilization buffer
- FACS buffer (PBS with 2% FBS)

Procedure:

- **Cell Stimulation:** In a 96-well U-bottom plate, incubate $1-2 \times 10^6$ splenocytes with the AMQMLKETI peptide (1-10 $\mu\text{g/mL}$) for 1 hour at 37°C.
- **Protein Transport Inhibition:** Add Brefeldin A to a final concentration of 10 $\mu\text{g/mL}$ and incubate for an additional 4-6 hours at 37°C.
- **Surface Staining:** Wash the cells with FACS buffer and stain with fluorescently labeled anti-mouse CD8a and CD3 antibodies for 30 minutes at 4°C.
- **Fixation and Permeabilization:** Wash the cells and resuspend in Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature.
- **Intracellular Staining:** Wash the cells with Permeabilization buffer and stain with fluorescently labeled anti-mouse IFN- γ antibody for 30 minutes at room temperature.
- **Acquisition:** Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

- Analysis: Gate on CD3+CD8+ lymphocytes and quantify the percentage of cells expressing IFN- γ .



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Caption: Workflow for the IFN- γ ELISPOT assay.

Conclusion

The HIV Gag (197-205) peptide, AMQMLKETI, is a well-characterized and essential tool for investigating T-cell mediated immunity to HIV in the context of the H-2Kd MHC allele. Its use in standardized immunological assays, such as ELISPOT and intracellular cytokine staining, provides a robust platform for evaluating the efficacy of vaccine candidates and therapeutic interventions aimed at enhancing cellular immune responses against HIV. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this critical research peptide.

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References

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